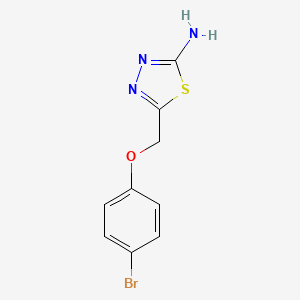

5-((4-Bromophenoxy)methyl)-1,3,4-thiadiazol-2-amine

Description

Properties

IUPAC Name |

5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3OS/c10-6-1-3-7(4-2-6)14-5-8-12-13-9(11)15-8/h1-4H,5H2,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLEKCJLMKSQPTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC2=NN=C(S2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70351854 | |

| Record name | 5-((4-Bromophenoxy)methyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

299441-95-5 | |

| Record name | 5-((4-Bromophenoxy)methyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of the 1,3,4-Thiadiazol-2-amine Core

The foundational step in the preparation involves synthesizing the 1,3,4-thiadiazol-2-amine scaffold. This is typically achieved via cyclization reactions of thiosemicarbazide derivatives with appropriate carboxylic acid derivatives or their equivalents.

General Procedure:

Thiosemicarbazide reacts with substituted benzoic acids or their derivatives under acidic reflux conditions to form 5-substituted-1,3,4-thiadiazol-2-amines. For example, refluxing thiosemicarbazide with 2-hydroxybenzoic acid in the presence of concentrated sulfuric acid in ethanol for 1.5 hours yields 5-(2-hydroxyphenyl)-1,3,4-thiadiazol-2-amine derivatives. The product precipitates upon cooling and is purified by recrystallization.-

- Reflux temperature: 65–70 °C

- Reaction time: 1.5–2 hours

- Acid catalyst: Concentrated sulfuric acid (2–6% aqueous solution preferred)

- Solvent: Ethanol or aqueous ethanol mixture

Characterization:

The thiadiazole ring formation is confirmed by IR (presence of C=S and NH bands), 1H-NMR (NH singlets at δ 9.7–10.8 ppm), and elemental analysis.

Bromination to Introduce the 5-Bromo Substituent on the Thiadiazole Ring

Selective bromination at the 5-position of the thiadiazole ring is a critical step to obtain the 2-amino-5-bromo-1,3,4-thiadiazole intermediate, which is essential for further functionalization.

Optimized Bromination Method:

A recent patented method describes an environmentally friendly, cost-effective bromination process with high purity and yield. The procedure involves:Pretreatment:

Dissolution of 2-amino-1,3,4-thiadiazole in an aqueous acid solution (preferably 3–5% mass fraction of acid such as hydrochloric acid) to form a homogeneous reaction mixture.-

- Bromine is added dropwise under liquid at temperatures ≤10 °C to the acid solution containing the dissolved thiadiazole.

- The molar ratio of thiadiazole to bromine is maintained between 1:0.30–0.60 (optimal 1:0.45–0.55).

- The reaction mixture is stirred and maintained at 15–30 °C (preferably 20–25 °C) for 2 hours to allow preliminary bromination.

-

- An oxidizing agent (mass ratio of brominated material to oxidant 1:20–50, preferably 1:25–45) such as sodium hypochlorite, chlorate, chlorite, hydrogen peroxide, or hypochlorous acid is added dropwise at ~22.5 °C over 1 hour.

- The mixture is then stirred for an additional 4.5 hours at the same temperature to complete the bromination.

-

- The brominated product is treated with 5% aqueous sodium hydroxide solution to adjust pH to ~6.5 at 0 °C.

- The mixture is stirred for 1 hour, filtered, washed, and dried to yield 2-amino-5-bromo-1,3,4-thiadiazole.

Advantages:

This method reduces bromine consumption, minimizes wastewater production, and enhances environmental safety while maintaining high product purity and yield.

| Parameter | Value/Condition |

|---|---|

| Acid concentration | 3–5% (mass fraction) |

| Bromine molar ratio | 1:0.45–0.55 |

| Bromine addition temperature | ≤10 °C |

| Reaction temperature | 20–25 °C |

| Oxidant type | Sodium hypochlorite (NaOCl) |

| Oxidant mass ratio | 1:25–45 |

| pH after alkali analysis | ~6.5 |

| Reaction time (bromination) | 2 hours + 5.5 hours (oxidation) |

| Purity (HPLC) | >99% |

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Outcome/Product |

|---|---|---|

| 1. Thiadiazole ring formation | Thiosemicarbazide + substituted benzoic acid, conc. H2SO4, reflux 65–70 °C, 1.5–2 h | 5-substituted-1,3,4-thiadiazol-2-amine |

| 2. Bromination | 2-amino-1,3,4-thiadiazole, aqueous acid (3–5%), Br2 (1:0.45–0.55 molar), 10 °C addition, oxidant (NaOCl), 20–25 °C, total ~7 h | 2-amino-5-bromo-1,3,4-thiadiazole |

| 3. Etherification | 2-amino-5-bromo-1,3,4-thiadiazole + 4-bromophenoxy methyl halide, base (K2CO3/NaH), DMF/DMSO, RT–80 °C, 4–12 h | 5-((4-Bromophenoxy)methyl)-1,3,4-thiadiazol-2-amine |

Research Findings and Notes

- The patented bromination method is superior in terms of environmental impact and cost-efficiency compared to traditional bromination using excess bromine or harsh conditions.

- The cyclization and ring formation step is well-established and reproducible with high yields.

- The final etherification step requires careful control of reaction conditions to avoid side reactions such as over-alkylation or decomposition.

- Characterization data consistently confirm the structure and purity of the final compound, with IR and NMR spectra showing expected functional group signals.

- The synthetic route allows for structural modifications at the aryl substituent, enabling the design of derivatives with potentially enhanced biological activities.

This comprehensive synthesis approach provides a robust, scalable, and environmentally considerate method for preparing 5-((4-Bromophenoxy)methyl)-1,3,4-thiadiazol-2-amine, suitable for further research and potential pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

5-((4-Bromophenoxy)methyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding amines or thiols.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Nucleophilic substitution: Formation of azides or thiocyanates.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or thiols.

Scientific Research Applications

Anticancer Activity

Research indicates that thiadiazole derivatives, including 5-((4-Bromophenoxy)methyl)-1,3,4-thiadiazol-2-amine, exhibit significant anticancer properties. A study demonstrated the synthesis of several novel thiadiazole-based compounds that showed potent cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The most active compounds displayed IC50 values comparable to established chemotherapeutics like 5-fluorouracil (5-FU) .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5-((4-Bromophenoxy)methyl)-1,3,4-thiadiazol-2-amine | MCF-7 | 12.5 | Induces apoptosis via Bax/Bcl-2 pathway |

| Novel derivative 4e | HepG2 | 8.35 | Cell cycle arrest at S and G2/M phases |

| Novel derivative 4i | MCF-7 | 2.32 | Enhanced caspase activation |

The mechanism of action for these compounds often involves the induction of apoptosis through the intrinsic pathway. This is evidenced by an increase in the Bax/Bcl-2 ratio and elevated levels of caspase 9 in treated cells .

Synthesis of Derivatives

The synthesis of 5-((4-Bromophenoxy)methyl)-1,3,4-thiadiazol-2-amine typically involves multi-step reactions that can be optimized for yield and purity depending on the desired application . Variations in substituents on the thiadiazole ring have been shown to significantly affect biological activity.

In Vitro Studies

A comprehensive study evaluated the cytotoxic effects of various thiadiazole derivatives against cancer cell lines. The findings indicated that specific substitutions on the thiadiazole scaffold led to enhanced activity. For instance:

- Compounds with electron-withdrawing groups exhibited improved cytotoxicity.

- The introduction of hydrophobic or hydrophilic substituents on the phenyl ring significantly altered the antiproliferative activity .

In Vivo Studies

In vivo studies using radioiodinated derivatives have shown promising results in targeting cancer tissues effectively while minimizing accumulation in non-target organs. This highlights the potential for developing targeted therapies based on this compound .

Mechanism of Action

The mechanism of action of 5-((4-Bromophenoxy)methyl)-1,3,4-thiadiazol-2-amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The thiadiazole ring and bromophenoxy group may play a crucial role in its binding affinity and activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological activity of thiadiazoles is highly dependent on substituent type and position. Below is a comparative analysis:

Table 1: Key Structural and Functional Differences

Physicochemical and ADME Properties

- Molecular Weight : Bulky substituents (e.g., di(indolyl)methylphenyl) increase molecular weight (>500 g/mol), which may limit oral bioavailability . The target compound’s moderate MW (~315 g/mol) balances solubility and membrane permeability.

- Synthetic Accessibility: Thiadiazoles are typically synthesized via cyclization of thiosemicarbazides with aldehydes or ketones (). The bromophenoxy group may require specialized coupling reagents for introduction.

Biological Activity

5-((4-Bromophenoxy)methyl)-1,3,4-thiadiazol-2-amine is a compound belonging to the thiadiazole class, known for its diverse biological activities. Thiadiazoles possess a five-membered ring containing sulfur and nitrogen, which contributes to their pharmacological properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

The compound's chemical structure is characterized by the presence of a bromophenoxy group and a thiadiazole core.

| Property | Value |

|---|---|

| CAS No. | 827580-60-9 |

| Molecular Formula | C14H9BrN3S |

| Molecular Weight | 350.21 g/mol |

| IUPAC Name | N-(4-bromophenyl)-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine |

The biological activity of 5-((4-Bromophenoxy)methyl)-1,3,4-thiadiazol-2-amine is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation, which is crucial for its anticancer properties.

- Receptor Binding : It can bind to receptors that modulate signaling pathways related to inflammation and cancer progression.

- Antimicrobial Activity : The presence of halogen substituents enhances its activity against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

Research indicates that thiadiazole derivatives exhibit significant anticancer properties. A study highlighted that compounds with similar structures showed IC50 values comparable to standard chemotherapeutics like Doxorubicin, demonstrating potential effectiveness against various cancer cell lines including MCF-7 (breast cancer) and others .

Antimicrobial Properties

The compound has shown promising results in antimicrobial assays:

- Bacterial Activity : Effective against a range of bacterial strains with minimum inhibitory concentrations (MIC) ranging from 32–42 μg/mL against Candida albicans and Aspergillus niger .

- Fungal Activity : Enhanced antifungal activity was noted in derivatives with oxygenated substituents on the phenyl ring .

Antioxidant Potential

Thiadiazole derivatives have also been studied for their antioxidant activities. The introduction of electron-donating groups has been correlated with increased antioxidant potential .

Structure-Activity Relationship (SAR)

The biological activity of 5-((4-Bromophenoxy)methyl)-1,3,4-thiadiazol-2-amine can be influenced by:

- Substituent Effects : Electron-withdrawing groups (e.g., halogens) at the para position significantly enhance antimicrobial activity.

- Functional Groups : The presence of hydroxyl (-OH) or methoxy (-OCH3) groups can improve anticancer and antioxidant activities .

Study 1: Anticancer Evaluation

In a comparative study of various thiadiazole derivatives, it was found that 5-(4-bromophenyl)-1,3,4-thiadiazole derivatives exhibited IC50 values as low as 1 μM against MCF-7 cells. This positions them as viable candidates for further development in cancer therapy .

Study 2: Antimicrobial Efficacy

A series of synthesized compounds were tested against common bacterial pathogens. The results indicated that compounds with bromine substitution showed enhanced effectiveness against both Gram-positive and Gram-negative bacteria compared to their unsubstituted counterparts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.